molecular formula C17H13BrN2O6S B4079690 N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide

N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No.: B4079690
M. Wt: 453.3 g/mol
InChI Key: BLZFAJPNBLDDIZ-UHFFFAOYSA-N
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Description

N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound that features a naphthalene ring substituted with bromine and hydroxyl groups, and a benzenesulfonamide moiety substituted with methoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-hydroxynaphthalene, followed by nitration and sulfonation reactions to introduce the nitro and sulfonamide groups, respectively. The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron (Fe) in acidic conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or a transition metal catalyst

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide
  • N-(3-bromo-4-hydroxynaphthalen-1-yl)naphthalene-2-sulfonamide
  • 1-(3-Bromo-4-hydroxynaphthalen-1-yl)ethanone

Uniqueness

N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide is unique due to the presence of both methoxy and nitro groups on the benzenesulfonamide moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O6S/c1-26-16-7-6-10(8-15(16)20(22)23)27(24,25)19-14-9-13(18)17(21)12-5-3-2-4-11(12)14/h2-9,19,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZFAJPNBLDDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide
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N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide

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